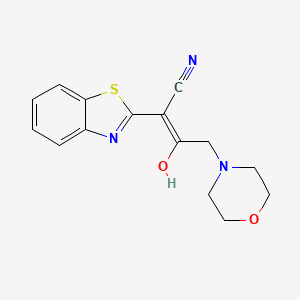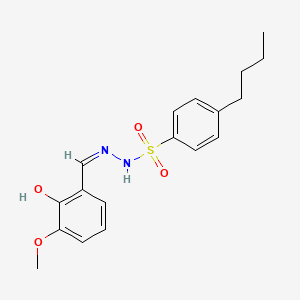
2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile involves the inhibition of key enzymes involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, leading to their death. The compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, the compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile is its high potency as an anticancer agent. The compound has been shown to be effective at low concentrations, making it a promising candidate for further development. However, the compound has several limitations that need to be addressed. For example, the compound has poor solubility in aqueous solutions, which may limit its bioavailability in vivo. Additionally, the compound has been shown to have some toxicity towards normal cells, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective delivery systems to improve the bioavailability of the compound in vivo. Additionally, further studies are needed to investigate the potential of the compound as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative disorders. Finally, the development of analogs of the compound with improved properties may lead to the discovery of even more potent and selective anticancer agents.
Synthesemethoden
The synthesis of 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile involves the reaction of 2-aminothiophenol and ethyl cyanoacetate in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, condensation, and oxidation, to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, the compound has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. In material science, the compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, the compound has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-4-morpholin-4-ylbut-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c16-9-11(13(19)10-18-5-7-20-8-6-18)15-17-12-3-1-2-4-14(12)21-15/h1-4,19H,5-8,10H2/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDUICLDGGNLJT-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=C(C#N)C2=NC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 5-isopropyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6044427.png)

![7-cyclopropyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044453.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B6044464.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6044465.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6044468.png)

![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6044476.png)
![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6044483.png)
![ethyl 1'-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6044499.png)
![N-ethyl-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6044505.png)
![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)
![7-(4-hydroxyphenyl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044525.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)
